Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
Overview
Description
Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid is a compound used primarily in research and development within the fields of chemistry and biology. It is characterized by its molecular formula C15H18N2O4 and a molecular weight of 290.31 g/mol . This compound is often utilized in the synthesis of peptides and other complex molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The process often starts with the preparation of the corresponding amino acid, followed by the introduction of the Boc group under controlled conditions. Common reagents used in this synthesis include di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during reactions, allowing for selective modifications at other sites. Upon deprotection, the amino group can participate in further reactions, facilitating the synthesis of desired products.
Comparison with Similar Compounds
Similar Compounds
- Boc-(S)-3-Amino-3-(3-cyanophenyl)propionic acid
- Boc-(S)-3-Amino-4-(4-cyanophenyl)butanoic acid
Uniqueness
Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of peptides and other complex molecules, where precise control over reaction conditions is crucial.
Biological Activity
Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid is a compound of significant interest in medicinal chemistry and pharmacology, primarily due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the following molecular formula: CHNO. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The compound has been studied for its potential role as an inhibitor of specific receptors involved in neurotransmission. Its structural similarity to naturally occurring amino acids allows it to modulate receptor activity and influence neurotransmitter release.
Key Mechanisms:
- Receptor Modulation : The compound interacts with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Biological Activity Overview
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Neuropharmacological Effects : Research indicates that the compound may have neuroprotective properties, making it relevant for conditions such as neurodegenerative diseases.
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, warranting further investigation into its anticancer properties.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid | CHNO | Enantiomeric form; different receptor interactions |
Boc-(S)-3-Amino-4-(4-cyanophenyl)-butyric acid | CHNO | Variations in receptor selectivity |
Boc-(S)-3-Amino-4-methylbenzoic acid | CHNO | Different aromatic substitution; varied activity |
This table highlights how variations in structure can lead to differences in biological activity, emphasizing the importance of specific functional groups in drug design.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroprotective Studies : In vitro experiments demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent.
- Anticancer Research : Initial screenings against various cancer cell lines indicated that this compound exhibits selective cytotoxicity, particularly against leukemia and melanoma cell lines.
Example Research Findings
- A study reported that treatment with this compound resulted in a significant reduction in cell viability in cultured cancer cells compared to controls .
- Another investigation noted alterations in neurotransmitter release patterns upon administration of the compound in animal models, supporting its role as a modulator of synaptic transmission .
Properties
IUPAC Name |
(3S)-4-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-5-4-6-12(7-11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGNMSRSGBBZOE-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150039 | |
Record name | (βS)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901150039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-86-6 | |
Record name | (βS)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270065-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901150039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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